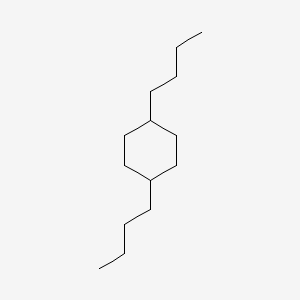
1,4-Dibutylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibutylcyclohexane is an organic compound belonging to the class of cycloalkanes It consists of a cyclohexane ring substituted with two butyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibutylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,4-dibutylbenzene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired hydrogenation.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibutylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine in the presence of light or a radical initiator.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
1,4-Dibutylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study conformational analysis and steric effects in substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 1,4-dibutylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dimethylcyclohexane
- 1,4-Diethylcyclohexane
- 1,4-Dipropylcyclohexane
Comparison: 1,4-Dibutylcyclohexane is unique due to the longer butyl chains compared to its methyl, ethyl, and propyl counterparts. This results in different steric and hydrophobic properties, influencing its reactivity and applications. The larger substituents in this compound lead to greater steric hindrance and different conformational preferences, making it a valuable compound for studying steric effects in cyclohexane derivatives.
Eigenschaften
CAS-Nummer |
820233-15-6 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
1,4-dibutylcyclohexane |
InChI |
InChI=1S/C14H28/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
KMYGGPNJMODCTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


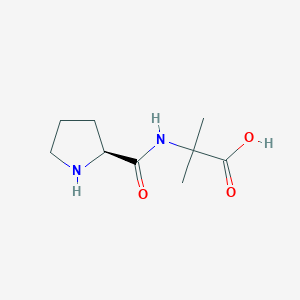

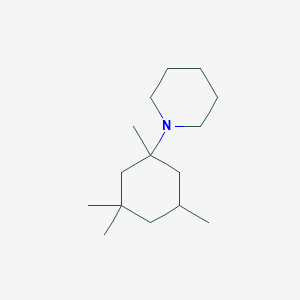
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
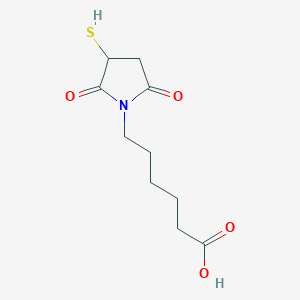

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
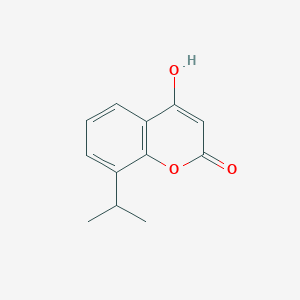
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
